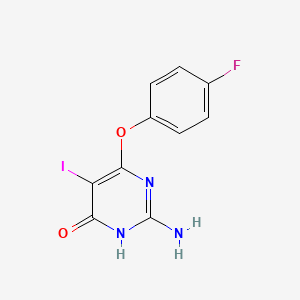![molecular formula C13H18N2O4S B5738669 N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a useful tool for investigating various cellular processes. In
作用機序
The mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves its ability to modulate the activity of various enzymes. It has been found to inhibit the activity of carbonic anhydrase IX and cyclooxygenase-2, as mentioned earlier. This inhibition results in a reduction in the production of various cellular mediators, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have a range of biochemical and physiological effects. Its inhibition of carbonic anhydrase IX has been shown to reduce the growth and proliferation of cancer cells. Its inhibition of cyclooxygenase-2 has been found to reduce inflammation and pain in animal models. In addition, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its ability to modulate various cellular processes, making it a useful tool for investigating the underlying mechanisms of various diseases. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
将来の方向性
There are several future directions for the use of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in scientific research. One potential application is its use as an anticancer agent, either alone or in combination with other therapies. Another potential application is its use as a treatment for inflammatory and pain-related conditions. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and its potential as a therapeutic agent.
合成法
The synthesis of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves several steps and is a complex process. The starting material is 4-nitrophenyl isocyanate, which is reacted with morpholine to form 4-nitrophenyl carbamate. This compound is then reduced to 4-aminophenyl carbamate, which is further reacted with N-methylmethanesulfonamide to produce N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been used extensively in scientific research due to its ability to modulate various cellular processes. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential anticancer agent.
In addition to its anticancer properties, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition has been found to reduce inflammation and pain in animal models, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential treatment for inflammatory and pain-related conditions.
特性
IUPAC Name |
N-methyl-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-6-4-3-5-11(12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABOLGREMTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


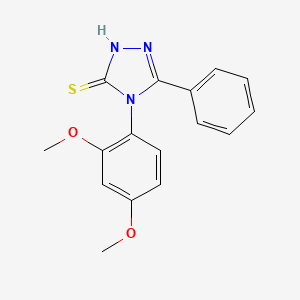
![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
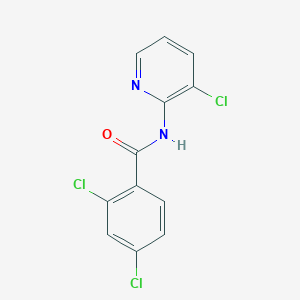
![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)

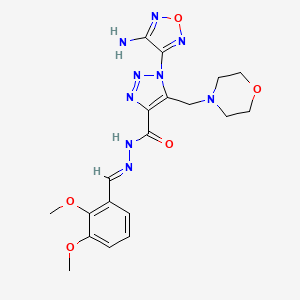
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
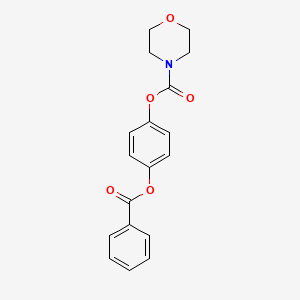
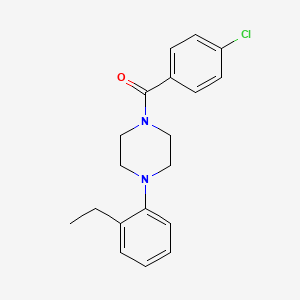
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
